

# 16:0-18:1 PG-d31 molecular weight and formula

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## Compound of Interest

Compound Name: 16:0-18:1 PG-d31

Cat. No.: B1421392

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## In-Depth Technical Guide: 16:0-18:1 PG-d31

This guide provides a detailed overview of the molecular characteristics of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly referred to as **16:0-18:1 PG-d31**. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled lipids in their studies.

## Core Molecular Data

The incorporation of 31 deuterium atoms into the 16:0-18:1 PG molecule significantly alters its molecular weight, providing a distinct isotopic signature for use in various analytical applications, such as mass spectrometry-based lipidomics. The fundamental properties of both the non-deuterated and deuterated forms are summarized below for direct comparison.

Property	16:0-18:1 PG	16:0-18:1 PG-d31
Empirical Formula	C <sub>40</sub> H <sub>76</sub> O <sub>10</sub> PNa[1][2]	C <sub>40</sub> H <sub>45</sub> D <sub>31</sub> O <sub>10</sub> PNa
Average Molecular Weight	770.99 g/mol [1][2]	802.21 g/mol
Monoisotopic Molecular Weight	748.5254 u	779.7208 u

Note: The molecular weight of the sodium salt is presented. The free acid form has an average molecular weight of 749.0071 g/mol [3][4] The atomic weight of deuterium is approximately 2.014 u.[5][6][7]

## Experimental and Analytical Considerations

The primary application of **16:0-18:1 PG-d31** is as an internal standard in quantitative mass spectrometry. The following sections outline a general experimental workflow and the underlying principles for its use.

### Experimental Workflow: Lipid Extraction and Analysis

A typical workflow for the analysis of lipids from a biological sample using a deuterated internal standard is depicted below.



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Fig. 1: General workflow for lipid analysis using a deuterated standard.

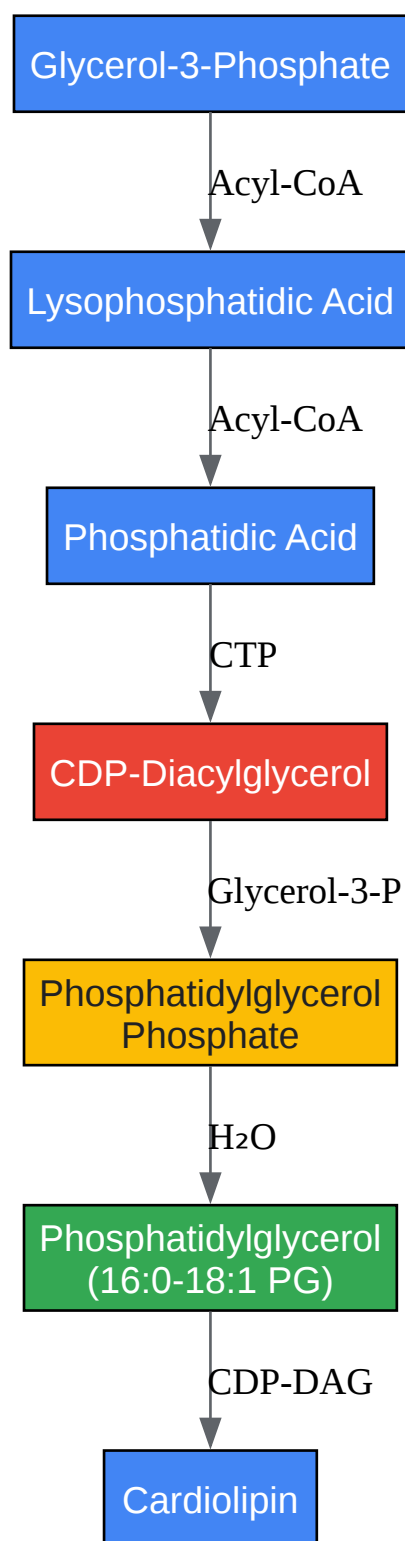
#### Methodology:

- **Sample Preparation:** A known amount of **16:0-18:1 PG-d31** is added to the biological sample prior to lipid extraction. This "spiking" step is crucial for accurate quantification as the internal standard experiences the same sample processing and potential for loss as the endogenous analyte.
- **Lipid Extraction:** A common method for extracting lipids from biological matrices is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
- **LC-MS/MS Analysis:** The extracted lipids are separated using liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 16:0-18:1 PG and the deuterated **16:0-18:1 PG-d31** standard.

- Quantification: The peak area of the endogenous 16:0-18:1 PG is compared to the peak area of the known amount of **16:0-18:1 PG-d31** internal standard. This ratio is used to calculate the absolute concentration of the endogenous lipid in the original sample.

## Signaling and Metabolic Pathways

Phosphatidylglycerols (PGs) are important components of cellular membranes and are precursors for other essential lipids, such as cardiolipin. The metabolic pathway leading to the synthesis of PG is a fundamental process in lipid biochemistry.



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Fig. 2: Simplified biosynthesis pathway of phosphatidylglycerol.

This diagram illustrates the key enzymatic steps in the de novo synthesis of phosphatidylglycerol. The deuterated form, **16:0-18:1 PG-d31**, is chemically identical to its non-deuterated counterpart in terms of its participation in these pathways, but its distinct mass allows for its differentiation in metabolic flux studies.

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